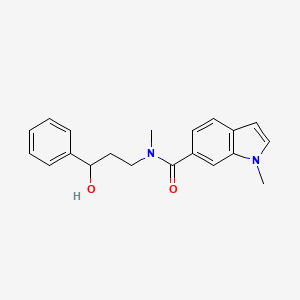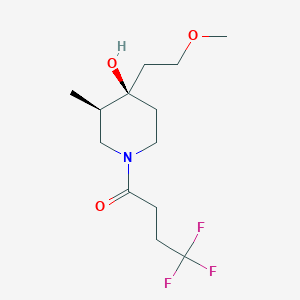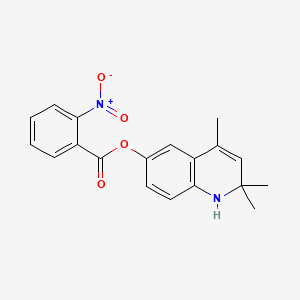![molecular formula C16H13F2N3O B5679407 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique structure and properties, which make it a promising candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol for lab experiments is its potency. This molecule has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for various research applications. Additionally, it has been shown to have neuroprotective effects, which may be useful for studying various neurological disorders. However, one of the limitations of this molecule is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, and to investigate its potential applications in the treatment of various types of cancer and inflammatory disorders. Another potential direction is to study its neuroprotective effects in more detail, and to investigate its potential applications in the treatment of various neurological disorders. Additionally, further research could be conducted to explore the mechanism of action of this molecule, and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol can be achieved through a multi-step process. The first step involves the reaction of 3,5-difluoroaniline with 2-aminobenzyl alcohol to form this compound. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been extensively studied for its potential applications in scientific research. This molecule has been shown to have various properties that make it a promising candidate for various research applications. For example, it has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[6-(3,5-difluorophenyl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-11(6-13(18)8-12)10-1-2-15-14(7-10)16(19-3-4-22)21-9-20-15/h1-2,5-9,22H,3-4H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWGFSARMKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)F)F)C(=NC=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)

![2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5679358.png)
![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)

![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679386.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679400.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)
